molecular formula C15H19Cl2N3S B12690115 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole CAS No. 178979-73-2

2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Cat. No.: B12690115
CAS No.: 178979-73-2
M. Wt: 344.3 g/mol
InChI Key: RGBBGWWCUGIVNR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl group and the 3,5-dichlorophenylthio moiety. The reaction conditions usually require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or the phenylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the chlorinated phenyl ring, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole include other imidazole derivatives with different substituents. For example:

    2-(2-Aminoethyl)-4-isopropyl-1-methyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio group, which may result in different biological activity.

    5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

178979-73-2

Molecular Formula

C15H19Cl2N3S

Molecular Weight

344.3 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]ethanamine

InChI

InChI=1S/C15H19Cl2N3S/c1-9(2)14-15(20(3)13(19-14)4-5-18)21-12-7-10(16)6-11(17)8-12/h6-9H,4-5,18H2,1-3H3

InChI Key

RGBBGWWCUGIVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCN)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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